Dopamine Receptor Modulation: The compound shares structural similarities with SB-277011A, a dopamine D3 receptor antagonist. SB-277011A has been studied for its potential in treating conditions like attention-deficit hyperactivity disorder (ADHD) due to its cognitive-enhancing and hyperactivity-dampening effects. [ [], [] ] This suggests that N-{2-[2-(3-chloro-4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide, with appropriate modifications, could also be explored for similar applications.
Cancer Research: Autotaxin (ATX) inhibitors are of interest in cancer research due to their potential to reduce tumor invasion and metastasis. Compounds structurally similar to N-{2-[2-(3-chloro-4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide have shown promising results as ATX inhibitors in preclinical models. [ [] ] This indicates that N-{2-[2-(3-chloro-4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide could serve as a starting point for developing novel ATX inhibitors.
Pain Management: The compound's structure also shares features with vanilloid receptor 1 (TRPV1) antagonists, which have been investigated for their potential in treating chronic pain. [ [] ] This structural similarity suggests that N-{2-[2-(3-chloro-4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide might be explored as a potential lead compound for developing new pain management therapies.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1